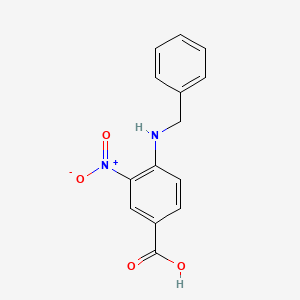

4-(Benzylamino)-3-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-(Benzylamino)-3-nitrobenzoic acid is a derivative of benzoic acid, which is a significant structure in pharmaceutical chemistry due to its utility in the synthesis of various pharmaceutical intermediates. The presence of both an amino group and a nitro group on the benzene ring of benzoic acid introduces reactivity that can be exploited in different chemical reactions, leading to a wide range of potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of compounds related to this compound often involves multi-step reactions starting from simpler benzoic acid derivatives. For instance, the synthesis of 3-methyl-4-n-butyrylamino-5-nitrobenzoic acid methyl ester, a related compound, is achieved through a series of reactions including esterification, catalytic hydrogenation, condensation, nitration, and refinement, as demonstrated in a study where the optimal process parameters were determined through pilot plant experiments . Similarly, the synthesis of N-phenylamino benzoic acid involves esterification, acetylation, and a subsequent reaction with copper dust and potassium carbonate, followed by steam distillation and acidification to yield the final product .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be complex, with the potential for hydrogen bonding and other intermolecular interactions. For example, the crystal structure of a related compound, 4-aminopyridinium 4-nitrobenzoate 4-nitrobenzoic acid, reveals a two-dimensional network formed by O—H⋯O and N—H⋯O hydrogen bonds, with additional stabilization from C—H⋯O hydrogen bonds and π–π stacking interactions . This suggests that this compound could also exhibit interesting structural features conducive to crystallization and solid-state interactions.

Chemical Reactions Analysis

The presence of functional groups such as the amino and nitro groups in this compound makes it a versatile intermediate for various chemical reactions. For instance, the amino group can participate in the formation of molecular adducts, as seen in the case of 4-aminobenzoic acid, which forms cocrystals with halo and nitro-substituted aromatic compounds . Additionally, the nitro group can be involved in the synthesis of novel compounds with potential antimicrobial and antioxidant activities, as demonstrated by the synthesis of novel triazolones from reactions involving a p-nitrobenzoxy derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For example, the solubility, melting point, and crystalline structure can be significantly influenced by the presence of nitro and amino groups, which can form hydrogen bonds and affect the compound's polarity. The reactivity of the compound towards other chemicals, such as its behavior in acid-base reactions, can also be crucial for its applications in synthesis and pharmaceutical formulations.

科学的研究の応用

Crystallographic Studies

4-(Benzylamino)-3-nitrobenzoic acid and its derivatives have been studied for their crystallographic properties. For instance, the structure of 3,4-diaminopyridinium 4-nitrobenzoate–4-nitrobenzoic acid was analyzed to understand the planarity of its constituents and the interactions within the crystal structure. This research highlights the significance of hydrogen bonding and weak π–π interactions in forming two-dimensional networks (Fun & Balasubramani, 2009).

Synthetic Chemistry

In synthetic chemistry, derivatives of this compound have been used for various applications. The compound has been utilized in the solid-phase synthesis of substituted 2-aminomethylbenzimidazoles (Kilburn, Lau, & Jones, 2000). Additionally, its involvement in solvent effects and dissociation studies in acetonitrile-water mixtures has been documented, providing insights into solute-solvent interactions and intramolecular hydrogen bonding (Niazi & Ali, 1990).

Pharmaceutical Research

The stability of 4-bromomethyl-3-nitrobenzoic acid, a related nitrocompound, was investigated in a study focusing on its potential as an antitumoral agent. This research is crucial for understanding the stability and degradation of such compounds in pharmaceutical contexts (de Freitas et al., 2014).

作用機序

Target of Action

It is known that aromatic compounds containing the indole nucleus, which is structurally similar to the benzylamino group, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from related compounds that the modification of the amino group can result in altered function in susceptible strains . The nitro group, being an electron-withdrawing group, may also influence the interaction of the compound with its targets.

Biochemical Pathways

For instance, they can influence the metabolism of amino acids, leading to changes in the production of various metabolites .

Result of Action

It can be inferred from related compounds that they can have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that the action of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .

特性

IUPAC Name |

4-(benzylamino)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-14(18)11-6-7-12(13(8-11)16(19)20)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWBPKFWJZKZEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397199 |

Source

|

| Record name | 4-Benzylamino-3-nitro-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68502-37-4 |

Source

|

| Record name | 4-Benzylamino-3-nitro-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)

![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)